molecular formula C16H13BrO2 B1141012 (S)-Bromoenol lactone CAS No. 478288-94-7

(S)-Bromoenol lactone

Cat. No.: B1141012
CAS No.: 478288-94-7
M. Wt: 317.18 g/mol
InChI Key: BYUCSFWXCMTYOI-PABFRNLHSA-N
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Description

(S)-Bromoenol lactone, also known as SBL or (2S)-2-bromo-2-hydroxybutan-1-one, is a brominated organic compound with a wide range of biological activities. It has been used in a variety of scientific research applications, including as a tool for studying the mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Scientific Research Applications

  • It is used in asymmetric bromolactonizations of alkynes, serving as a valuable building block for synthetic chemistry due to its ability to produce bromoenol lactones with high yield and enantioselectivity (Wilking et al., 2013).

  • It acts as an inhibitor of calcium-independent phospholipase A2 (iPLA2), thereby affecting cellular functions like phosphatidic acid phosphohydrolase activity, which influences triacylglycerol biosynthesis in cells (Balsinde & Dennis, 1996).

  • Bromoenol lactone is involved in inducing apoptosis in various cell lines by inhibiting phosphatidate phosphohydrolase-1 (PAP-1), rather than iPLA2, affecting processes like mitochondrial membrane potential and DNA damage (Fuentes et al., 2003).

  • It is used in cardiac research, particularly in studies related to myocardial ischemia, where it inhibits calcium-independent PLA2 and modulates ATP-sensitive potassium channels, thereby contributing to cardioprotection (Sargent et al., 1996).

  • In osteoblastic cells, bromoenol lactone impacts arachidonate dynamics and prostaglandin synthesis, indicating its role in modulating cellular processes related to inflammation and bone metabolism (Leis & Windischhofer, 2016).

  • It has been studied for its role in antibody-mediated phagocytosis, affecting cellular processes like the sequestration of plasma membrane and the formation of electronlucent vesicles (Lennartz et al., 1997).

Mechanism of Action

The mechanism of action of lactones can vary depending on their specific structure and the biological system in which they are involved . For example, some lactones can inhibit the activity of certain enzymes, while others can interact with cell receptors .

Safety and Hazards

The safety and hazards associated with lactones can vary widely depending on their specific structure and the context in which they are used . Some lactones are safe for use in food and cosmetics, while others can be harmful if ingested or inhaled .

Future Directions

Future research on lactones may focus on developing more sustainable methods for their synthesis, exploring their potential uses in various industries, and understanding their biological activities . There is also interest in discovering new lactone compounds with unique properties .

Properties

IUPAC Name

(3S,6E)-6-(bromomethylidene)-3-naphthalen-1-yloxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO2/c17-10-12-8-9-15(16(18)19-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,10,15H,8-9H2/b12-10+/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUCSFWXCMTYOI-PABFRNLHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CBr)OC(=O)C1C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C\Br)/OC(=O)[C@@H]1C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901347818
Record name (3S,6E)-6-(Bromomethylene)-3-(1-naphthyl)tetrahydro-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478288-94-7
Record name (3S,6E)-6-(Bromomethylene)-3-(1-naphthyl)tetrahydro-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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